molecular formula C26H26N4OS2 B2448504 N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide CAS No. 1172987-19-7

N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide

Cat. No.: B2448504
CAS No.: 1172987-19-7
M. Wt: 474.64
InChI Key: LQWXNXSNLNURCN-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a thiazole ring, and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-benzhydryl-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4OS2/c31-26(28-25(20-8-3-1-4-9-20)21-10-5-2-6-11-21)30-15-13-29(14-16-30)18-24-27-22(19-33-24)23-12-7-17-32-23/h1-12,17,19,25H,13-16,18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWXNXSNLNURCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the thiophene ring. The piperazine ring is introduced in the final steps, followed by the addition of the benzhydryl group. Common reagents used in these reactions include thionyl chloride, thiourea, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents (methyl iodide) under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Structure and Composition

The compound features:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Thiophene Ring : A five-membered aromatic ring containing sulfur.

Medicinal Chemistry

N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide has been investigated for its antimicrobial and anticancer properties. Research indicates that compounds with similar structures exhibit promising activity against various pathogens and cancer cell lines. For instance:

  • Antimicrobial Activity : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Activity : The compound has been evaluated against human breast adenocarcinoma cell lines, demonstrating potential in inhibiting cancer cell proliferation .

Biological Interactions

The compound's mechanism of action is linked to its ability to interact with biological macromolecules such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, providing a basis for drug development.
  • Receptor Modulation : The compound may act on receptors to elicit physiological responses beneficial in treating diseases .

Material Science

In addition to its biological applications, this compound can serve as a building block for synthesizing new materials with tailored properties. Its unique structural characteristics allow for the development of materials that exhibit specific electrical or optical properties, which are valuable in various industrial applications.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.

    Piperazine Derivatives: Compounds containing the piperazine ring, such as ciprofloxacin and sildenafil.

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxamide.

Uniqueness

N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide is unique due to its combination of three distinct heterocyclic rings. This structural complexity provides a diverse range of chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure includes a piperazine core substituted with diphenylmethyl and a thiazole moiety, which is known for contributing to various biological activities. The molecular formula is C_{20}H_{22}N_4S, with a molecular weight of approximately 366.48 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Studies have indicated that compounds containing piperazine moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, related piperazine derivatives have shown efficacy in inducing necroptosis in K562 leukemic cells, suggesting a potential mechanism for overcoming chemoresistance in cancer therapy .
  • Antimicrobial Properties :
    • The thiazole and thiophene groups are known for their antimicrobial properties. Compounds with similar structures have demonstrated activity against both bacterial and fungal pathogens, making them candidates for further investigation in infectious disease treatment .
  • Neuropharmacological Effects :
    • Piperazine derivatives are often explored for their interactions with aminergic receptors, which are critical in the modulation of neurotransmitter systems. This compound may exhibit neuroprotective effects through its action on serotonin and dopamine receptors .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound likely interacts with various aminergic receptors (e.g., dopamine D_4 receptor), influencing cellular signaling pathways involved in cell survival and apoptosis .
  • Induction of Cell Death : Evidence suggests that this compound may trigger necroptosis, a regulated form of necrosis that can be harnessed in cancer therapy to induce cell death in resistant cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Antileukemic Activity : A study on the piperazine-containing compound LQFM018 demonstrated its ability to induce necroptosis in K562 cells through increased expression of TNF-R1 and mRNA levels of CYLD without activating caspases . This indicates a potential pathway for therapeutic intervention in chronic myeloid leukemia.
  • Antimicrobial Efficacy : Research on thiazole-containing compounds has shown promising results against various pathogens, suggesting that modifications to the structure can enhance antimicrobial properties .
  • Neuropharmacological Evaluation : In vitro studies have highlighted the potential neuroprotective effects of piperazine derivatives by modulating neurotransmitter levels and receptor activity .

Data Tables

Biological ActivityRelated CompoundsMechanism
AnticancerLQFM018Necroptosis induction
AntimicrobialThiazole derivativesInhibition of pathogen growth
NeuropharmacologicalPiperazine analogsReceptor modulation

Q & A

Basic: How can reaction conditions be optimized for synthesizing this compound with high purity and yield?

Methodological Answer:
Synthesis requires multi-step optimization:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance solubility of intermediates. Ethanol or THF may improve nucleophilic substitution efficiency .
  • Catalysts/bases : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) aids in deprotonation during coupling reactions. Sodium hydride (NaH) is effective for thiazole ring formation .
  • Temperature control : Stepwise heating (e.g., 0°C to room temperature for amide bond formation; reflux for cyclization) minimizes side reactions .
  • Purification : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC resolves closely related impurities .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiophene-thiazole linkage and piperazine substitution patterns. Aromatic proton splitting (δ 6.5–8.5 ppm) and piperazine CH₂ signals (δ 2.5–3.5 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₇H₂₅N₄OS₂) and detects trace impurities .
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%); UV-Vis detects residual solvents or degradation products .

Advanced: How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and ATP concentrations in kinase inhibition assays .
  • Compound stability : Pre-test solubility in DMSO/water mixtures and monitor degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C) .
  • Target selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm specificity for kinases or GPCRs .

Advanced: What strategies elucidate the compound’s mechanism of action against biological targets?

Methodological Answer:

  • Target identification : Chemoproteomics (e.g., affinity chromatography with biotinylated analogs) identifies binding partners in cell lysates .
  • Enzymatic assays : Dose-response curves for kinase inhibition (e.g., EGFR, PI3K) with ATP-concentration-dependent IC₅₀ shifts confirm competitive binding .
  • Pathway analysis : RNA-seq or phosphoproteomics in treated cells reveals downstream effects on signaling networks (e.g., MAPK/ERK) .

Advanced: How can structure-activity relationship (SAR) studies improve potency and selectivity?

Methodological Answer:

  • Core modifications : Replace diphenylmethyl with fluorinated aryl groups to enhance hydrophobic interactions; adjust thiophene-thiazole substituents (e.g., methyl vs. chloro) for steric effects .
  • Piperazine substitution : Introduce sulfonamide or carbamate groups at N-1 to modulate solubility and target engagement .
  • Pharmacophore modeling : Overlap crystal structures of analogs bound to targets (e.g., EGFR) to prioritize synthetic targets .

Basic: What stability and storage conditions are recommended for long-term use?

Methodological Answer:

  • Storage : Lyophilized powder at -20°C under argon prevents oxidation. Solutions in anhydrous DMSO (10 mM) are stable for 6 months at -80°C .
  • Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis of the carboxamide bond .

Advanced: How can molecular docking studies guide rational design of derivatives?

Methodological Answer:

  • Docking protocols : Use AutoDock Vina with flexible residues in target active sites (e.g., kinase ATP pockets). Validate poses with MD simulations (100 ns) to assess binding stability .
  • Free energy calculations : MM-GBSA predicts ΔGbinding for piperazine-thiazole interactions; prioritize derivatives with >2 kcal/mol improvement .

Advanced: What comparative analyses distinguish this compound from structurally related analogs?

Methodological Answer:

  • Functional group swaps : Compare with analogs lacking the thiophene ring (e.g., furan or pyridine) to assess π-π stacking requirements .
  • Biological profiling : Test against panels of 50+ kinases or GPCRs to identify unique selectivity profiles vs. known inhibitors .

Basic: How are impurities characterized during scale-up synthesis?

Methodological Answer:

  • Process-related impurities : Identify unreacted intermediates (e.g., free piperazine) via LC-MS and suppress using excess acyl chloride .
  • Degradants : Forced degradation (acid/base/oxidative stress) followed by NMR/MS identifies hydrolyzed carboxamide or sulfoxide formation .

Advanced: What in vitro models assess metabolic stability and CYP inhibition?

Methodological Answer:

  • Microsomal assays : Incubate with human liver microsomes (HLM) + NADPH; quantify parent compound via LC-MS/MS to calculate t₁/₂ .
  • CYP inhibition : Screen against CYP3A4/2D6 isozymes using fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .

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